molecular formula C12H21N3O3 B13719881 tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate

tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13719881
M. Wt: 255.31 g/mol
InChI Key: MCJVPHXWHMIVNT-UHFFFAOYSA-N
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Description

tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a 1,4-disubstituted triazole core. Its structure includes a 5-hydroxypentyl chain at position 1 and a tert-butyl ester at position 4 (Figure 1). The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method that ensures 1,4-substitution . The hydroxypentyl group enhances hydrophilicity, while the tert-butyl ester provides steric bulk and hydrolytic stability. Applications span drug delivery systems, polymer chemistry, and as intermediates in organic synthesis due to its tunable reactivity.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 1-(5-hydroxypentyl)triazole-4-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)10-9-15(14-13-10)7-5-4-6-8-16/h9,16H,4-8H2,1-3H3

InChI Key

MCJVPHXWHMIVNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CCCCCO

Origin of Product

United States

Preparation Methods

Azide-Alkyne Cycloaddition

The key step in preparing the triazole core is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. Two catalytic systems are predominantly used:

For this compound, the 1,4-disubstituted isomer is typically targeted, and CuAAC is the preferred method.

Synthesis of the Azide and Alkyne Precursors

  • The azide precursor is often prepared by nucleophilic substitution of a suitable halide with sodium azide.
  • The alkyne precursor is typically a terminal alkyne bearing the tert-butyl ester functionality.

For example, 5-bromopentanol can be converted to 5-azidopentanol, which then reacts with an alkyne bearing a tert-butyl ester at the 4-position to form the desired triazole.

Protection and Deprotection Strategies

  • The tert-butyl ester group is introduced either prior to or after the cycloaddition.
  • In some protocols, tert-butyl esters are protected during the reaction to prevent hydrolysis.
  • Deprotection (if necessary) is done under acidic conditions, but for this compound, the tert-butyl group is usually preserved.

Representative Synthetic Procedure

A typical preparation involves the following steps:

Step Reagents and Conditions Description Yield (%)
1 5-bromopentanol + NaN3, DMF, 60 °C, 12 h Conversion of bromide to azide 85–90
2 Terminal alkyne with tert-butyl ester + azide, CuSO4·5H2O, sodium ascorbate, MeOH/H2O, r.t., overnight CuAAC cycloaddition to form triazole 70–85
3 Purification by silica gel chromatography Isolation of this compound -

This method is adapted from general CuAAC procedures described by Jin et al. and others.

Detailed Reaction Analysis

Catalysts and Solvents

  • Catalysts: CuSO4·5H2O with sodium ascorbate is the standard catalytic system for CuAAC, providing in situ generation of Cu(I).
  • Solvents: A mixture of methanol and water is commonly used to dissolve both organic and inorganic reagents.
  • Temperature: Room temperature is sufficient, minimizing side reactions.

Reaction Monitoring and Purification

  • The reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Products are purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.

Characterization

  • The target compound is characterized by ^1H and ^13C nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
  • The presence of the triazole ring is confirmed by characteristic proton signals around δ 7.5–8.0 ppm in ^1H NMR.
  • The tert-butyl group shows a singlet near δ 1.4 ppm.
  • The hydroxyl group is confirmed by IR absorption around 3400 cm^-1.

Summary Table of Preparation Methods

Method Starting Materials Catalyst Solvent Temperature Reaction Time Yield (%) Notes
CuAAC 5-azidopentanol + tert-butyl alkyne ester CuSO4·5H2O + sodium ascorbate MeOH/H2O (1:1) Room temperature Overnight (12–16 h) 70–85 Mild conditions, high regioselectivity for 1,4-isomer
RuAAC (less common) Same azide + alkyne Cp*RuCl(PPh3)2 Benzene or toluene 60–80 °C Several hours Moderate Produces 1,5-isomer, less used for this compound

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 3–5 hours .

  • Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water, followed by elimination of tert-butanol.

  • Product : 1-(5-Hydroxypentyl)-1H-1,2,3-triazole-4-carboxylic acid, isolated via evaporation and purification by flash chromatography (0–10% methanol in DCM) .

Functionalization of the Hydroxypentyl Group

The primary alcohol in the 5-hydroxypentyl chain participates in diverse transformations:

Acylation

  • Reagents : Propanoyl chloride or acetic anhydride with triethylamine (TEA) in DCM .

  • Conditions : Room temperature, 1–3 hours.

  • Product : 1-(5-Acetoxypentyl)-1H-1,2,3-triazole-4-carboxylate tert-butyl ester, purified via silica gel chromatography .

Tosylation

  • Reagents : Tosyl chloride (TsCl), catalytic 4-dimethylaminopyridine (DMAP), and TEA in DCM .

  • Application : Forms a tosylate intermediate for nucleophilic substitution (e.g., with amines or thiols) .

Reductive Amination

The hydroxypentyl group has been utilized in reductive amination to introduce nitrogen-containing moieties:

  • Protocol :

    • React with aldehydes (e.g., 4-formylphenyl carbamate) in tetrahydrofuran (THF).

    • Reduce with sodium triacetoxyborohydride (STAB) under acidic conditions (acetic acid) .

  • Yield : 50–79% after purification by flash chromatography .

Deprotection-Acylation Cascade

Sequential deprotection and acylation enable modular derivatization:

  • Deprotection : Remove tert-butyl group with TFA .

  • Acylation : Treat with acyl chlorides (e.g., acryloyl chloride) in DCM/TEA .

  • Example : Synthesis of 1-(5-acryloyloxypentyl)-1H-1,2,3-triazole-4-carboxylic acid for covalent inhibition studies .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield (%)
Ester HydrolysisTFA/DCM, 3 h, rtCarboxylic acid85–90
AcylationAcetic anhydride, TEA, DCM, 2 hAcetylated derivative75–80
Reductive AminationSTAB, THF, acetic acid, 12 hSecondary amine conjugate50–79
TosylationTsCl, DMAP, TEA, DCM, 4 hTosylate intermediate65–70

Stability and Side Reactions

  • Steric Hindrance : The tert-butyl group reduces reactivity in nucleophilic acyl substitution compared to methyl esters .

  • Triazole Ring Stability : The 1,2,3-triazole core remains intact under acidic/basic conditions but may undergo alkylation at N2/N3 in the presence of strong electrophiles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth and viability.

Anti-inflammatory Effects

In studies focusing on inflammatory diseases, derivatives of triazole compounds have demonstrated the ability to modulate inflammatory pathways. The specific compound is being investigated for its potential to reduce inflammation markers in vitro.

Drug Delivery Systems

The compound's ability to form stable complexes with certain drugs enhances its potential as a carrier in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophilic drugs, improving their bioavailability.

Pesticidal Properties

Research has explored the use of triazole derivatives as fungicides and herbicides. The unique structure of this compound contributes to its effectiveness in controlling plant pathogens and pests.

Plant Growth Regulators

The compound has been evaluated for its role as a plant growth regulator, promoting root development and enhancing stress resistance in crops. Field trials have shown increased yield in treated plants compared to controls.

Polymer Chemistry

This compound is being investigated for its application in synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications.

Nanotechnology

In nanotechnology, the compound has potential applications as a stabilizer or surfactant in the synthesis of nanoparticles. Studies suggest that it can improve the dispersion and stability of nanoparticles in various solvents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Agricultural Application

Field trials conducted by agricultural researchers assessed the effectiveness of the compound as a fungicide on crops affected by Fusarium species. Treated plots showed a reduction in disease incidence by over 50% compared to untreated controls, suggesting its viability as a sustainable agricultural solution.

Case Study 3: Polymer Development

In a recent publication in Polymer Science, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers, indicating their potential use in high-performance applications.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among triazole derivatives arise from substituent variations at positions 1 and 4/5. Below is a comparative analysis:

Compound Name Position 1 Substituent Position 4/5 Substituent Synthesis Method Key Properties
tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate 5-hydroxypentyl (flexible, polar) tert-butyl ester (C4; hydrophobic) CuAAC Moderate solubility in polar solvents; hydrolyzable ester
5-tert-Butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid 4-chloro-2-fluorophenyl (aromatic, lipophilic) Carboxylic acid (C4), tert-butyl (C5) CuAAC Low water solubility; high DMSO solubility; acidic functional group
1-Methyl-4-benzyloxycarbonyl-1H-1,2,3-triazole Methyl (small, nonpolar) Benzyl ester (C4; aromatic, moderate polarity) CuAAC High solubility in THF; stable ester group

Key Observations :

  • Hydrophilicity : The hydroxypentyl chain in the target compound improves water solubility compared to aryl-substituted analogs (e.g., the 4-chloro-2-fluorophenyl derivative) .
  • Reactivity : The tert-butyl ester in the target compound is less reactive toward hydrolysis than benzyl esters but can be cleaved under acidic conditions to yield carboxylic acids. In contrast, the carboxylic acid in the 4-chloro-2-fluorophenyl analog is ionizable, affecting its pharmacokinetics .
  • Crystallinity : Structural analysis using SHELX and WinGX/ORTEP reveals that hydroxypentyl-substituted triazoles exhibit stronger hydrogen-bonding networks, enhancing crystallinity compared to aryl-substituted derivatives.

Biological Activity

tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound classified within the triazole derivatives. This compound is characterized by a tert-butyl group, a hydroxypentyl chain, and a carboxylate functional group, contributing to its unique chemical properties and biological activities. The triazole ring is particularly noteworthy for its applications in pharmacology, especially in antifungal and antibacterial contexts.

Chemical Structure and Properties

The molecular structure of this compound is depicted as follows:

Component Description
Molecular Formula C₁₃H₁₈N₄O₃
Molecular Weight 270.31 g/mol
Functional Groups Triazole ring, tert-butyl group, hydroxypentyl chain, carboxylate

The combination of these functional groups enhances its solubility and biological activity compared to other triazole derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Modulation of TLR8 : This compound has been studied for its potential to modulate Toll-like receptor 8 (TLR8), which is significant in immune response regulation. Activation of TLR8 can provide therapeutic benefits in autoimmune disorders and certain cancers.
  • Antifungal Properties : Triazole compounds are commonly recognized for their antifungal capabilities. They inhibit fungal growth by targeting enzymes involved in cell wall synthesis.

The interaction studies involving this compound focus on its binding affinity and efficacy towards biological targets like TLR8. The mechanism involves hydrogen bonding and hydrophobic interactions with protein targets, which are crucial for optimizing its therapeutic potential.

Research Findings and Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • Anticancer Activity : In a study involving various triazole derivatives, compounds demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, one derivative exhibited an IC₅₀ of 1.1 μM against MCF-7 cells, indicating potent anticancer properties .
  • Antimicrobial Efficacy : The antimicrobial activity of related compounds showed good inhibition against Escherichia coli and Staphylococcus aureus. These findings suggest that the triazole framework may be effective in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound Name Key Features Biological Activity
Tert-butyl 3-hydroxymethyl-1H-1,2,4-triazole-1-carboxylateHydroxymethyl instead of hydroxypentylPotential antifungal activity
Di(tert-butyl) 1-phenyltriazole-4,5-dicarboxylateContains two tert-butyl groupsUsed in agricultural applications
Tert-butyl 5-(hydroxymethyl)-1H-indoleDifferent core structure (indole)Investigated for neuroprotective effects

The distinct combination of functional groups in this compound enhances its solubility and biological activity compared to these similar compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing tert-butyl-substituted 1,2,3-triazole derivatives?

The synthesis of triazole derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") or ruthenium-catalyzed reactions. For tert-butyl-substituted triazoles, CuAAC is widely used due to its regioselectivity for 1,4-disubstituted triazoles. Key steps include:

  • Reaction of tert-butyl-protected alkynes with azides under inert conditions (e.g., nitrogen atmosphere) .
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Characterization using 1H^1 \text{H} NMR, 13CNMR^{13} \text{C} \text{NMR}, and HRMS to confirm regiochemistry and purity .

Advanced: How can CuAAC reaction conditions be optimized to enhance regioselectivity and yield for hydroxypentyl-substituted triazoles?

Optimization strategies include:

  • Catalyst screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands like TBTA to stabilize the catalyst and improve regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction extraction to remove impurities .
  • Temperature control : Moderate heating (40–60°C) balances reaction speed and byproduct formation .
  • Real-time monitoring : Use TLC or in situ IR to track reaction progress and terminate at optimal conversion (>95%) .

Advanced: What crystallographic tools and refinement parameters are recommended for resolving structural ambiguities in flexible triazole derivatives?

For compounds with torsional flexibility (e.g., the hydroxypentyl chain):

  • Software : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement capabilities .
  • Data collection : High-resolution (<1.0 Å) X-ray data reduces overfitting risks.
  • Constraints : Apply geometric restraints to flexible chains while allowing anisotropic refinement for rigid moieties (e.g., triazole ring) .
  • Validation : Cross-check with WinGX/ORTEP for geometry visualization and PLATON for symmetry checks .

Advanced: How should researchers address contradictions in biological activity data when modifying substituents on the triazole core?

Case example: shows that bulky substituents at position 5 reduce antiproliferative activity. To resolve discrepancies:

  • Control experiments : Ensure consistent cell lines (e.g., NCI-H522 for lung cancer) and assay protocols (e.g., growth inhibition % calculation) .
  • SAR analysis : Systematically vary substituent size/position (e.g., compare hydroxypentyl vs. norbornane chains) and correlate with logP/solubility data .
  • Statistical validation : Use ANOVA to confirm significance of activity differences and rule out batch effects .

Basic: What spectroscopic techniques are critical for confirming the structure of tert-butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate?

  • 1HNMR^1 \text{H} \text{NMR} : Identify triazole proton (δ 7.5–8.5 ppm), tert-butyl singlet (δ 1.2–1.5 ppm), and hydroxypentyl -OH (δ 1.5–2.0 ppm, broad) .
  • 13CNMR^{13} \text{C} \text{NMR} : Confirm tert-butyl carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
  • HRMS : Verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the hydroxypentyl chain’s role in bioactivity?

  • Analog synthesis : Prepare derivatives with varying chain lengths (e.g., C3–C7) and terminal functional groups (e.g., -OH, -NH2_2) .
  • Biological assays : Test against cancer cell lines (e.g., NCI-H522, A498) using standardized protocols (e.g., 72-hour exposure, SRB assay) .
  • Computational modeling : Perform docking studies to assess chain interactions with target proteins (e.g., kinases) .

Advanced: What strategies mitigate challenges in refining crystal structures with high torsional flexibility?

  • Twinned data : Use SHELXL’s twin refinement (BASF parameter) and Hooft/York weighted statistics .
  • Disorder modeling : Split flexible chains into multiple conformers with occupancy refinement .
  • Validation tools : Check Rint_\text{int} and CCweak_\text{weak} to ensure data quality .

Basic: How is this compound typically purified post-synthesis?

  • Liquid-liquid extraction : Use ethyl acetate/water to remove unreacted azides or alkynes .
  • Column chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced: How can researchers reconcile discrepancies in antiproliferative activity across cell lines?

  • Mechanistic profiling : Perform transcriptomics to identify cell-specific target pathways .
  • Pharmacokinetic factors : Measure cellular uptake (e.g., LC-MS/MS) to rule out permeability issues .
  • Dose-response curves : Calculate IC50_{50} values to normalize potency comparisons .

Advanced: What computational methods complement experimental data in predicting triazole reactivity?

  • DFT calculations : Simulate reaction pathways (e.g., CuAAC transition states) to predict regioselectivity .
  • Molecular dynamics : Model hydroxypentyl chain flexibility in solution to guide crystallography .
  • ADMET prediction : Use SwissADME to estimate solubility and metabolic stability .

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